(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide
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Description
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide (AMP-NMPA) is an organic compound with a wide range of applications in scientific research. It is a member of the aminophenylprop-2-enamide family, which is composed of compounds that contain an amine group and an amide group. AMP-NMPA is a versatile compound that has many potential uses in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Polymer Chemistry and Materials Science
(2E)-3-(4-aminophenyl)-N-methylprop-2-enamide: serves as a nonsymmetric monomer in the preparation of ordered poly(amide-ester) polymers. These polymers can exhibit unique properties due to their specific arrangement of monomers. Researchers explore head-to-head (H-H) or tail-to-tail (T-T) configurations, leading to tailored material properties .
Synthesis of 4-Aminostyrene
This compound plays a crucial role in the synthesis of 4-aminostyrene. 4-Aminostyrene is a versatile building block used in organic synthesis, particularly in the preparation of functionalized aromatic compounds and polymers. Its applications range from pharmaceuticals to materials science .
Functionalization of Graphene Nanoplatelets
Graphene nanoplatelets (GNPs) are fascinating nanomaterials with exceptional mechanical, electrical, and thermal properties. Researchers use (2E)-3-(4-aminophenyl)-N-methylprop-2-enamide to functionalize GNPs, enhancing their compatibility with other materials and enabling their incorporation into composites, sensors, and energy storage devices .
Chemical Modification of Silk Fibroin
In the realm of biomaterials, this compound finds application in the chemical modification of silk fibroin. By tailoring the overall hydrophilicity and structure of silk, researchers can create silk-based materials with improved properties for medical implants, wound healing, and tissue engineering .
Reagent in Polycondensation Reactions
(2E)-3-(4-aminophenyl)-N-methylprop-2-enamide: serves as a reagent in polycondensation reactions. These reactions are essential for synthesizing high-molecular-weight polymers, such as polyesters and polyamides. The compound’s reactivity contributes to the controlled growth of polymer chains .
Solubility and Storage Considerations
This compound is soluble in methanol. Researchers should store it in a cool place, tightly closed, and under inert gas to prevent degradation. It is sensitive to air and incompatible with strong oxidizing agents .
properties
IUPAC Name |
(E)-3-(4-aminophenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-aminophenyl)-N-methylprop-2-enamide |
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